molecular formula C11H10Cl2N2O B13588574 2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride

2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride

Cat. No.: B13588574
M. Wt: 257.11 g/mol
InChI Key: CKNNTMWEIGSNEC-UHFFFAOYSA-N
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Description

2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride typically involves the reaction of 4-phenyl-1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial during the industrial synthesis to minimize the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, acetylenic ketones, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazole derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively .

Mechanism of Action

The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetyl chloride group. This structural feature imparts distinct reactivity and biological activity, making it valuable in various applications .

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

2-(4-phenylpyrazol-1-yl)acetyl chloride;hydrochloride

InChI

InChI=1S/C11H9ClN2O.ClH/c12-11(15)8-14-7-10(6-13-14)9-4-2-1-3-5-9;/h1-7H,8H2;1H

InChI Key

CKNNTMWEIGSNEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)Cl.Cl

Origin of Product

United States

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